3-{3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1H-indole
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Overview
Description
3-{3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a piperazine ring substituted with a pyridine moiety, linked to an indole scaffold through a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1H-indole typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-{3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1H-indole involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
3-(3-(piperidin-1-yl)propyl)indole: This compound is similar in structure but features a piperidine ring instead of a piperazine ring.
1-(2-pyrimidyl)piperazine: This compound contains a pyrimidine moiety instead of a pyridine moiety and is used in different applications.
2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: This compound has a triazole ring and is used as a reference standard in various studies.
Uniqueness
The uniqueness of 3-{3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1H-indole lies in its specific combination of structural features, which confer distinct biological activities and pharmacokinetic properties. Its ability to interact with multiple biological targets makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C20H24N4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1H-indole |
InChI |
InChI=1S/C20H24N4/c1-2-8-19-18(7-1)17(16-22-19)6-5-11-23-12-14-24(15-13-23)20-9-3-4-10-21-20/h1-4,7-10,16,22H,5-6,11-15H2 |
InChI Key |
DMIUJDCKIMDFIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CNC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
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